N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H14F2N6OS |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H14F2N6OS/c1-2-7-25-16(14-9-20-5-6-21-14)23-24-17(25)27-10-15(26)22-13-4-3-11(18)8-12(13)19/h2-6,8-9H,1,7,10H2,(H,22,26) |
InChI Key |
YRSQNTSNCVFLMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 392.5 g/mol . The compound features a triazole ring, which is known for its bioactive properties in various therapeutic areas.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a screening of drug libraries revealed that this compound showed significant cytotoxicity against multicellular spheroids derived from human cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Induction of apoptosis |
| MCF7 (Breast) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 8.0 | Inhibition of DNA synthesis |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies indicate it possesses broad-spectrum antifungal effects against various strains, including fluconazole-resistant Candida spp. and filamentous fungi .
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Cryptococcus neoformans | 0.25 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety interacts with specific enzymes involved in nucleic acid synthesis and cell division.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.
- Disruption of Membrane Integrity : In fungal cells, it disrupts the cell membrane integrity by inhibiting ergosterol biosynthesis.
Case Studies and Research Findings
Several research studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A comprehensive study involving various human cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner .
- Antifungal Efficacy Against Resistant Strains : Another study focused on its antifungal properties revealed that the compound not only inhibited growth but also showed synergistic effects when combined with existing antifungal agents .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, although further studies are needed to understand its metabolic pathways fully.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the triazole ring : Allyl (target compound) vs. ethyl (: 2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide) or 4-methylphenyl (: N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) .
- Heterocyclic groups: Pyrazin-2-yl (target) vs. pyridin-3-yl () or furan-2-yl (: N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) .
- Phenyl ring substitutions : 2,4-difluorophenyl (target) vs. 2-fluorophenyl () or unsubstituted aryl (: N-substituted aryl derivatives) .
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
